Cas no 138957-91-2 (1-(5-(Aminomethyl)-2-nitrophenyl)ethanol)

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol is a nitroaromatic compound featuring both an aminomethyl and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its structure allows for further derivatization, particularly in pharmaceutical and agrochemical applications, where it can serve as a precursor for active ingredients or specialty chemicals. The presence of the electron-withdrawing nitro group and the nucleophilic aminomethyl group enables selective reactions, such as reductions or substitutions, under controlled conditions. This compound is typically handled under inert conditions due to its reactive functional groups, ensuring stability during storage and use. Its purity and well-defined structure make it suitable for research and industrial-scale synthesis.
1-(5-(Aminomethyl)-2-nitrophenyl)ethanol structure
138957-91-2 structure
Product Name:1-(5-(Aminomethyl)-2-nitrophenyl)ethanol
CAS No:138957-91-2
MF:C9H12N2O3
MW:196.203182220459
MDL:MFCD28976671
CID:1267310
PubChem ID:67295266
Update Time:2025-06-07

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 5-(aminomethyl)-a-methyl-2-nitro-
    • 1-(5-(aminomethyl)-2-nitrophenyl)ethanol
    • AT27868
    • 1-(5-(AMINOMETHYL)-2-NITROPHENYL)ETHAN-1-OL
    • BP-22846
    • 138957-91-2
    • CS-0163396
    • 1-[5-(aminomethyl)-2-nitrophenyl]ethan-1-ol
    • 1-[5-(aminomethyl)-2-nitrophenyl]ethanol
    • SCHEMBL2148284
    • BS-46412
    • 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol
    • MDL: MFCD28976671
    • Inchi: 1S/C9H12N2O3/c1-6(12)8-4-7(5-10)2-3-9(8)11(13)14/h2-4,6,12H,5,10H2,1H3
    • InChI Key: WRMWXDOPJMJUDR-UHFFFAOYSA-N
    • SMILES: OC(C)C1C(=CC=C(CN)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 92.1

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QS238-200mg
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138957-91-2 95%
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1497.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
AI33573-10g
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A2B Chem LLC
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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1-(5-(Aminomethyl)-2-nitrophenyl)ethanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:138957-91-2)1-(5-(Aminomethyl)-2-nitrophenyl)ethanol
Order Number:A1245200
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:14
Price ($):284
Email:sales@amadischem.com

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol Related Literature

Additional information on 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Professional Introduction to Compound with CAS No. 138957-91-2 and Product Name: 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

The compound with the CAS number 138957-91-2 and the product name 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol represents a significant area of interest in the field of chemical and biomedical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains, particularly in the development of novel pharmaceutical agents and bioactive molecules.

The molecular structure of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol consists of a phenyl ring substituted with a nitro group at the 2-position and an aminomethyl group at the 5-position, linked to an ethanol moiety. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable candidate for further investigation. The presence of both electron-withdrawing (nitro) and electron-donating (aminomethyl) groups creates a balance that influences reactivity, solubility, and interaction with biological targets.

In recent years, there has been a growing emphasis on the exploration of nitroaromatic compounds due to their versatility in medicinal chemistry. The nitro group, while traditionally associated with explosive materials, has proven to be a versatile handle for medicinal chemists. It can be reduced to an amine, which is often a key step in drug development, or it can participate in various coupling reactions to form more complex molecules. The 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol compound exemplifies this versatility by serving as a precursor for synthesizing more intricate structures.

One of the most compelling aspects of this compound is its potential role in the development of therapeutic agents. The aminomethyl group provides a site for further functionalization, allowing chemists to attach various pharmacophores that can enhance binding affinity and selectivity towards specific biological targets. This has led to its investigation in several areas, including anti-inflammatory, anticancer, and antimicrobial applications. Recent studies have highlighted its utility as a scaffold for designing molecules that interact with enzymes and receptors involved in critical biological pathways.

The ethanol moiety at the end of the molecule not only influences solubility but also provides an additional site for chemical modification. This feature is particularly useful in drug design, where optimal solubility is often a prerequisite for effective drug delivery. The combination of these structural elements makes 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol a promising candidate for further exploration in pharmaceutical research.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have been instrumental in predicting how 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol interacts with biological targets at the molecular level. These studies have provided insights into its binding affinity, mode of action, and potential side effects. By leveraging computational tools, researchers can optimize the compound's structure to enhance its therapeutic potential while minimizing adverse effects.

In addition to its pharmaceutical applications, this compound has shown promise in material science and industrial chemistry. Its unique reactivity allows it to participate in various organic transformations, making it useful as an intermediate in synthesizing more complex molecules. The ability to modify its structure through different chemical reactions opens up numerous possibilities for creating novel materials with tailored properties.

The synthesis of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed several synthetic routes to access this compound, each with its own advantages and limitations. The choice of synthetic pathway often depends on factors such as cost-effectiveness, scalability, and environmental considerations. Advances in green chemistry have also influenced these approaches by promoting methods that minimize waste and hazardous byproducts.

As research continues to evolve, the applications of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol are likely to expand further. The integration of interdisciplinary approaches, combining organic chemistry with bioinformatics and pharmacology, will be crucial in unlocking its full potential. By fostering collaboration across different scientific disciplines, researchers can accelerate the translation of laboratory discoveries into tangible benefits for society.

In conclusion,1-(5-(Aminomethyl)-2-nitrophenyl)ethanol, characterized by its CAS number 138957-91-2, represents a fascinating compound with diverse applications in chemical research and drug development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents, while its reactivity allows for extensive chemical modifications. As our understanding of molecular interactions continues to grow,1-(5-(Aminomethyl)-2-nitrophenyl)ethanol is poised to play an increasingly important role in advancing scientific knowledge and improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:138957-91-2)1-(5-(Aminomethyl)-2-nitrophenyl)ethanol
A1245200
Purity:99%
Quantity:1g
Price ($):284
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